tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate
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Overview
Description
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a pyrazole ring substituted with an amino group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.
Protection of the amino group: The amino group on the pyrazole ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate[][1].
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoroethyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the pyrazole ring or the trifluoroethyl group.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[4-(aminomethyl)phenyl]carbamate: Similar structure but with a phenyl ring instead of a pyrazole ring.
tert-butyl N-[4-(aminomethyl)benzyl]carbamate: Similar structure but with a benzyl group instead of a trifluoroethyl group.
Uniqueness
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic properties and potential biological activity. The pyrazole ring also offers a different set of reactivity compared to phenyl or benzyl rings .
Properties
Molecular Formula |
C10H15F3N4O2 |
---|---|
Molecular Weight |
280.25 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-6(14)4-17(16-7)5-10(11,12)13/h4H,5,14H2,1-3H3,(H,15,16,18) |
InChI Key |
BIWJQOOWNCSXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1N)CC(F)(F)F |
Origin of Product |
United States |
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